Urantide

Description

Properties

IUPAC Name |

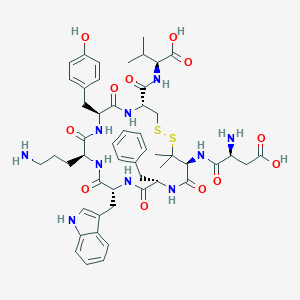

(2S)-2-[[(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H66N10O12S2/c1-27(2)41(50(72)73)60-48(70)39-26-74-75-51(3,4)42(61-43(65)33(53)24-40(63)64)49(71)58-37(21-28-11-6-5-7-12-28)45(67)57-38(23-30-25-54-34-14-9-8-13-32(30)34)47(69)55-35(15-10-20-52)44(66)56-36(46(68)59-39)22-29-16-18-31(62)19-17-29/h5-9,11-14,16-19,25,27,33,35-39,41-42,54,62H,10,15,20-24,26,52-53H2,1-4H3,(H,55,69)(H,56,66)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,61,65)(H,63,64)(H,72,73)/t33-,35-,36-,37-,38+,39-,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLUBANOZQJZFE-QVKHRKAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H66N10O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Urantide Peptide: A Technical Guide to Structure, Function, and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Urantide is a potent and selective synthetic peptide antagonist of the urotensin-II receptor (UT). As a derivative of human urotensin-II (hU-II), the most powerful vasoconstrictor identified to date, this compound has emerged as a critical pharmacological tool and a promising therapeutic candidate for cardiovascular diseases. This document provides an in-depth examination of this compound's molecular structure, its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its function.

This compound Structure

This compound is a structurally modified, cyclic peptide fragment derived from human urotensin-II.[1] Its design incorporates specific amino acid substitutions to confer high antagonistic potency and stability.

Primary Structure: The amino acid sequence of this compound is H-Asp-c[Pen-Phe-DTrp-Orn-Tyr-Cys]-Val-OH, which corresponds to [Pen⁵, DTrp⁷, Orn⁸]hU-II(4–11).[1][2]

The key modifications from the native human urotensin-II(4-11) fragment are:

-

Penicillamine (Pen) at position 5: The cysteine at position 5 is replaced with penicillamine (β,β-dimethylcysteine). This substitution provides conformational rigidity to the peptide's cyclic structure, stabilizing its bioactive conformation.[1][3]

-

D-Tryptophan (DTrp) at position 7: The native L-Tryptophan is inverted to its D-isomer. This change is critical for its antagonist activity and significantly increases the distance between the Trp⁷ and Tyr⁹ side chains, a feature believed to discriminate between agonist and antagonist function.[2][3]

-

Ornithine (Orn) at position 8: The lysine residue is replaced with ornithine.[1]

Three-Dimensional Conformation: Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that this compound adopts a stable β-hairpin conformation in solution.[2][4] This defined structure is crucial for its high-affinity binding to the urotensin-II receptor.

Function and Mechanism of Action

This compound functions as a selective and competitive antagonist of the urotensin-II receptor, a G protein-coupled receptor (GPCR) also known as GPR14.[1][5] Urotensin-II (U-II), the endogenous ligand for this receptor, is implicated in a wide range of physiological and pathological processes, including vasoconstriction, cell proliferation, and fibrosis.[6]

The mechanism of action for this compound is direct competitive inhibition. It binds to the UT receptor with high affinity, thereby preventing the binding of the endogenous agonist, U-II.[1] This blockade inhibits the receptor's activation and the subsequent initiation of intracellular signaling cascades. While primarily a potent antagonist, some studies have noted a residual partial agonist activity in specific recombinant cell systems, such as in calcium mobilization assays.[3]

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by preventing U-II-mediated activation of downstream signaling pathways. The U-II receptor (GPR14) primarily couples through Gq proteins to activate key cascades involved in cell growth, inflammation, and fibrosis.[6][7] this compound's therapeutic effects in preclinical models of atherosclerosis, myocardial fibrosis, and related organ injury are attributed to its inhibition of these pathways.[8][9]

Key Downstream Pathways:

-

JAK/STAT Pathway: this compound has been shown to inhibit the phosphorylation and activation of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).[8][9] This pathway is a critical regulator of cytokine signaling, inflammation, and fibrosis. By blocking this cascade, this compound can ameliorate pathological tissue remodeling.[9]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is central to cell proliferation and hypertrophy. This compound treatment effectively decreases the phosphorylation of key MAPK members, including ERK1/2 and JNK, thereby inhibiting processes like vascular smooth muscle cell proliferation, a key event in atherosclerosis.[7][10][11][12]

Caption: this compound competitively blocks the UT receptor, preventing U-II-mediated activation of Gq proteins and subsequent downstream JAK/STAT and MAPK signaling cascades.

Quantitative Data Summary

The potency of this compound has been quantified through various bioassays. The following tables summarize key affinity and functional data.

Table 1: this compound Receptor Binding Affinity and Antagonist Potency

| Compound | Assay System | Parameter | Value | Reference |

|---|---|---|---|---|

| This compound | Human UT receptor (CHO-K1 cells) | pKᵢ | 8.3 ± 0.04 | [1][13] |

| This compound | Rat thoracic aorta (hU-II-induced contraction) | pK₋B | 8.3 ± 0.09 | [1][13] |

| [Pen⁵,Orn⁸]hU-II(4–11) | Human UT receptor (CHO-K1 cells) | pKᵢ | 7.7 ± 0.05 | [1][13] |

| [Pen⁵,Orn⁸]hU-II(4–11) | Rat thoracic aorta (hU-II-induced contraction) | pK₋B | 7.4 ± 0.06 |[1][13] |

Table 2: Functional Inhibition of Vascular Smooth Muscle Cells (VSMCs)

| Parameter | Experimental Condition | Effective Concentration Range | Key Finding | Reference |

|---|---|---|---|---|

| VSMC Proliferation | U-II stimulated rat VSMCs | 10⁻¹⁰ to 10⁻⁶ mol/L | This compound significantly inhibits U-II-induced cell proliferation. | [11] |

| U-II/GPR14 Expression | U-II stimulated rat VSMCs | 10⁻¹⁰ to 10⁻⁶ mol/L | this compound down-regulates both protein and mRNA expression of U-II and its receptor. |[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound. Below are protocols for key experiments used in its characterization.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted from studies determining the binding affinity of this compound for the human UT receptor.[1]

Objective: To determine the inhibitory constant (Kᵢ) of this compound by measuring its ability to displace a radiolabeled ligand from the human UT receptor.

Methodology:

-

Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human UT receptor.

-

Assay Buffer: Prepare a buffer of TRIS (20 mM, pH 7.4 at 37°C) supplemented with MgCl₂ (5 mM) and 0.5% Bovine Serum Albumin (BSA).

-

Competition Reaction: In a final volume of 0.1 ml, combine:

-

1 µg of cell membrane proteins.

-

[¹²⁵I]urotensin II radioligand at a concentration near its K₋D (e.g., 0.1 nM).

-

Varying concentrations of unlabeled this compound.

-

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of this compound concentration. Calculate the IC₅₀ and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity for the UT receptor.

Protocol 2: In Vivo Atherosclerosis Rat Model

This protocol outlines a common method for inducing atherosclerosis in rats to test the therapeutic efficacy of this compound.[7][12]

Objective: To evaluate the effect of this compound on the development of atherosclerotic lesions and related organ damage in a rat model.

Methodology:

-

Animal Model: Use male Wistar rats (e.g., 4 weeks old, 180–200 g).

-

Atherosclerosis Induction:

-

Administer a single intraperitoneal injection of Vitamin D₃ (e.g., 700,000 U/kg) to induce vascular injury.

-

Immediately following injection, switch the animals to a high-fat diet (e.g., containing 20% lard, 2% cholesterol, and 0.5% cholic acid) for a period of several weeks (e.g., 8-12 weeks).

-

-

Treatment Groups:

-

Control Group: Healthy rats on a standard diet.

-

Atherosclerosis (AS) Model Group: Rats subjected to the induction protocol without treatment.

-

This compound Treatment Group: AS model rats treated with this compound (dose and route to be determined, e.g., daily intraperitoneal injection).

-

(Optional) Positive Control Group: AS model rats treated with a standard-of-care drug (e.g., a statin).

-

-

Outcome Measures: At the end of the study period, collect blood and tissues for analysis:

-

Biochemical Analysis: Measure serum levels of lipids (total cholesterol, triglycerides, LDL, HDL) and markers of liver or kidney function.

-

Histopathology: Perform histological staining (e.g., H&E, Oil Red O) on sections of the aorta, heart, liver, and kidneys to assess lesion formation, fibrosis, and lipid deposition.

-

Molecular Analysis: Use Western blotting or RT-qPCR on tissue homogenates to quantify the expression and phosphorylation of key signaling proteins (e.g., U-II, GPR14, p-ERK, p-STAT3).

-

Protocol 3: Western Blot Analysis of Protein Phosphorylation

Objective: To quantify the effect of this compound on the phosphorylation state of target proteins in the MAPK and JAK/STAT pathways.

Methodology:

-

Sample Preparation:

-

Cell Culture: Seed cells (e.g., vascular smooth muscle cells) and starve them to reduce basal signaling. Pre-treat with this compound for a specified time, then stimulate with U-II for a short period (e.g., 5-30 minutes).

-

Tissue: Snap-freeze tissues from in vivo experiments in liquid nitrogen.

-

-

Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-JAK2, anti-p-ERK).

-

Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis:

-

Quantify band intensity using densitometry software.

-

Strip the membrane and re-probe with an antibody against the total (phosphorylated + unphosphorylated) form of the protein and a loading control (e.g., GAPDH, β-actin) for normalization.

-

References

- 1. This compound: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound decreases hepatic steatosis in rats with experimental atherosclerosis via the MAPK/Erk/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urotensin receptor antagonist this compound improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats [pubmed.ncbi.nlm.nih.gov]

- 9. The peptide compound this compound regulates collagen metabolism in atherosclerotic rat hearts and inhibits the JAK2/STAT3 pathway - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Urotensin II and Its Specific Receptor Antagonist this compound on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. This compound: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Role of Urantide as a Urotensin II Antagonist

This technical guide provides a comprehensive overview of this compound, a potent and selective antagonist of the urotensin II (UII) receptor. It details this compound's mechanism of action, its biological effects demonstrated through various experimental models, and its potential as a therapeutic agent, particularly in cardiovascular and renal diseases. This document synthesizes key quantitative data, outlines experimental protocols, and visualizes complex signaling pathways and workflows to support advanced research and development.

Introduction: The Urotensin II System

Urotensin II (UII) is a cyclic neuropeptide recognized as the most potent endogenous vasoconstrictor identified to date, being approximately 10-fold more potent than endothelin-1.[1][2] It exerts its diverse biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the urotensin receptor (UT), formerly identified as the orphan receptor GPR14.[1][3][4] The UII/UT system is implicated in a wide array of physiological processes, including the regulation of cardiovascular homeostasis.[2] However, its upregulation and dysregulation are associated with numerous pathological conditions such as atherosclerosis, hypertension, heart failure, and kidney disease, making it a significant therapeutic target.[1][3][5]

This compound: A Potent Urotensin II Receptor Antagonist

This compound, with the structure [Pen5,DTrp7,Orn8]h-U-II(4–11), is a peptide derivative of human UII.[2] It has been identified as an ultrapotent, competitive, and selective antagonist of the UT receptor.[2] Studies have shown its antagonistic effect to be 50 to 100 times more potent than other known UT receptor antagonists in the rat aorta model.[2][6] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the pathophysiological roles of the UII/UT system and a promising candidate for therapeutic development.[2][6]

Mechanism of Action and Signaling Pathways

This compound functions by competitively binding to the UT receptor, thereby blocking the binding of the endogenous ligand, UII. This antagonism prevents the activation of downstream intracellular signaling cascades typically initiated by UII.

The UT receptor primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC).[4][7] This initiates a cascade involving the production of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[4][5] These events are central to many of UII's effects, including vasoconstriction and cell proliferation.[5]

By blocking the UT receptor, this compound effectively inhibits these primary signaling events and the subsequent activation of several major downstream pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: UII is known to activate MAPK pathways, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[1][3][8] These pathways are crucial for cell growth, proliferation, and inflammatory responses. This compound has been shown to inhibit UII-induced phosphorylation of ERK1/2 and other MAPKs.[1][8][9]

-

RhoA/Rho-Kinase (ROCK) Pathway: This pathway is critically involved in mediating the vasoconstrictive and proliferative effects of UII on vascular smooth muscle cells (VSMCs).[6][10]

-

JAK2/STAT3 Pathway: Recent studies have demonstrated that this compound can inhibit the JAK2/STAT3 signaling pathway, which is implicated in inflammation and kidney injury associated with atherosclerosis.[11]

References

- 1. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]

- 2. This compound: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 5. The urotensin II receptor antagonist, this compound, protects against atherosclerosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Urotensin II and Its Specific Receptor Antagonist this compound on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mbimph.com [mbimph.com]

- 8. researchgate.net [researchgate.net]

- 9. Blockade of Urotensin II Receptor Prevents Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Urotensin receptor antagonist this compound improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Urantide's Downstream Effects on the JAK2/STAT3 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urantide, a potent and specific antagonist of the urotensin-II (UII) receptor (UT), has emerged as a significant subject of investigation for its therapeutic potential in cardiovascular diseases, particularly atherosclerosis.[1][2] Urotensin-II, a potent vasoconstrictor, exerts its effects through the G protein-coupled receptor GPR14, activating various downstream signaling cascades implicated in cell proliferation, fibrosis, and inflammation.[3] Among these, the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is a critical mediator of cellular responses to cytokines and growth factors, and its aberrant activation is linked to pathological processes in atherosclerosis.[3] This technical guide provides an in-depth analysis of the downstream effects of this compound on the JAK2/STAT3 signaling pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved pathways and workflows.

Core Signaling Pathway: this compound's Antagonism of the UII-Activated JAK2/STAT3 Cascade

This compound functions by competitively blocking the binding of urotensin-II to its receptor, GPR14. This inhibitory action at the receptor level prevents the subsequent activation of downstream signaling molecules. In the context of the JAK2/STAT3 pathway, UII binding to GPR14 would typically lead to the recruitment and phosphorylation (activation) of JAK2. Activated JAK2 then phosphorylates STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene transcription involved in inflammation, cell proliferation, and fibrosis. This compound's antagonism of GPR14 disrupts this entire cascade, leading to a reduction in both JAK2 and STAT3 phosphorylation and a subsequent decrease in the expression of their target genes.[3][4][5]

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound on the JAK2/STAT3 pathway have been quantified in preclinical models of atherosclerosis. The following tables summarize the key findings from studies utilizing an atherosclerotic rat model treated with this compound (30 µg/kg) over a period of 14 days. Data is presented as the relative expression of target genes and proteins compared to an untreated atherosclerosis model group.

Table 1: Effect of this compound on JAK2 and STAT3 Gene Expression in Atherosclerotic Rat Hearts [3]

| Treatment Duration | Relative mRNA Expression of JAK2 (Fold Change vs. AS Model) | Relative mRNA Expression of STAT3 (Fold Change vs. AS Model) |

| 3 Days | ~0.85 | ~0.90 |

| 7 Days | ~0.70 | ~0.75 |

| 14 Days | ~0.55 | ~0.60 |

| AS Model: Atherosclerosis Model |

Table 2: Effect of this compound on JAK2 and STAT3 Phosphorylation in Atherosclerotic Rat Hearts [3]

| Treatment Duration | p-JAK2/JAK2 Protein Ratio (Fold Change vs. AS Model) | p-STAT3/STAT3 Protein Ratio (Fold Change vs. AS Model) |

| 3 Days | ~0.80 | ~0.85 |

| 7 Days | ~0.65 | ~0.70 |

| 14 Days | ~0.50 | ~0.55 |

| AS Model: Atherosclerosis Model |

These data clearly demonstrate a time-dependent inhibitory effect of this compound on both the gene expression and the activation (phosphorylation) of key components of the JAK2/STAT3 pathway.[3][5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on the JAK2/STAT3 pathway.

Animal Model and this compound Administration

-

Model: Atherosclerosis (AS) is induced in male Wistar rats through a combination of a high-fat diet and intraperitoneal injection of vitamin D3 to mimic the pathological conditions of the disease.[6]

-

Treatment Groups:

-

Control Group: Healthy rats receiving a standard diet.

-

Atherosclerosis Model (AS) Group: Rats with induced atherosclerosis receiving saline injections.

-

This compound Treatment Group: AS rats receiving this compound (30 µg/kg) via tail vein injection.

-

Positive Control Group (e.g., Simvastatin): AS rats receiving a standard-of-care drug.

-

-

Duration: Treatment is typically administered daily for time points such as 3, 7, and 14 days to assess time-dependent effects.[3]

Western Blot Analysis for p-JAK2/JAK2 and p-STAT3/STAT3

This protocol is for the semi-quantitative determination of protein expression and phosphorylation status.

-

Protein Extraction:

-

Excise and wash heart tissues with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the tissue in RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-phospho-JAK2 (Tyr1007/1008)

-

Rabbit anti-JAK2

-

Rabbit anti-phospho-STAT3 (Tyr705)

-

Rabbit anti-STAT3

-

Mouse anti-GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the expression of the target proteins to the loading control (GAPDH). The ratios of phosphorylated protein to total protein (p-JAK2/JAK2 and p-STAT3/STAT3) are then calculated.

-

Real-Time Quantitative PCR (RT-qPCR) for JAK2 and STAT3 mRNA

This protocol is for the quantitative measurement of gene expression levels.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from heart tissue samples using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Real-Time PCR:

-

Perform real-time PCR using a SYBR Green-based detection method in a real-time PCR system.

-

Prepare a reaction mixture containing cDNA template, SYBR Green master mix, and gene-specific primers for JAK2, STAT3, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Typical PCR cycling conditions are: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, where ΔCt = Ct(target gene) - Ct(housekeeping gene) and ΔΔCt = ΔCt(treatment group) - ΔCt(control group).

-

Conclusion

The available evidence strongly indicates that this compound exerts a significant inhibitory effect on the JAK2/STAT3 signaling pathway. This is characterized by a time-dependent reduction in the gene expression of JAK2 and STAT3, as well as a decrease in their phosphorylation, which is indicative of reduced activity. These downstream effects position this compound as a promising therapeutic agent for diseases where the JAK2/STAT3 pathway is aberrantly activated, such as in atherosclerosis. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other potential modulators of this critical signaling cascade. Further research, including in vitro studies, will be crucial to further elucidate the precise molecular interactions and downstream gene targets affected by this compound's antagonism of the UII-GPR14-JAK2/STAT3 axis.[3]

References

- 1. Evidence for a JAK2/STAT3 proinflammatory and vasculogenic mimicry interrelated molecular signature in adipocyte-derived mesenchymal stromal/stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The peptide compound this compound regulates collagen metabolism in atherosclerotic rat hearts and inhibits the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urotensin receptor antagonist this compound improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound decreases hepatic steatosis in rats with experimental atherosclerosis via the MAPK/Erk/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

Urantide and the MAPK/Erk/JNK Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between Urantide, a potent Urotensin-II receptor antagonist, and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, with a specific focus on the Erk and JNK pathways. The information presented herein is intended to support research and development efforts in pharmacology and drug discovery.

Introduction to this compound and the MAPK Signaling Pathway

This compound is a synthetic peptide analogue of human Urotensin-II (U-II) and is recognized as a highly potent and selective competitive antagonist for the Urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR) also known as GPR14.[1][2] The U-II/UTR system is implicated in a wide range of physiological and pathological processes, including cardiovascular function, inflammation, and cellular proliferation.[3][4]

The MAPK signaling pathways are fundamental intracellular cascades that translate extracellular signals into cellular responses. These pathways are crucial in regulating cell proliferation, differentiation, inflammation, and apoptosis.[5][6][7] The three major, well-characterized MAPK families are the Extracellular signal-Regulated Kinases (ERK), the c-Jun N-terminal Kinases (JNK), and the p38 MAPKs.[7][8] Dysregulation of these pathways, particularly the Erk and JNK cascades, is frequently associated with diseases such as atherosclerosis, hepatic steatosis, and cancer.[9][10]

This guide details the mechanism by which this compound modulates the MAPK/Erk/JNK signaling cascade, presenting quantitative data, experimental methodologies, and visual pathway representations to facilitate a comprehensive understanding.

The this compound-Targeted Urotensin System

This compound exerts its effects by competitively blocking the UTR, thereby preventing the binding of its endogenous ligand, Urotensin-II.[1] U-II is considered one of the most potent endogenous vasoconstrictors identified.[3][11] The activation of the UTR by U-II initiates a cascade of intracellular signaling events, primarily through the Gαq subunit of its associated G protein.[11][12] This leads to the activation of Phospholipase C (PLC), subsequent production of inositol-1,4,5-trisphosphate (IP3), and the release of intracellular calcium, which in turn activates Protein Kinase C (PKC).[4][11] The primary downstream signaling pathways mediated by the U-II/UTR system include the RhoA/ROCK, PI3K/AKT, and the MAPK cascades.[3][4]

This compound's Modulatory Effect on the MAPK/Erk/JNK Signaling Cascade

Experimental evidence robustly demonstrates that this compound inhibits the U-II-mediated activation of the MAPK pathway. Specifically, its antagonistic action on the GPR14 receptor leads to a significant reduction in the phosphorylation of Erk1/2 and JNK, without affecting the p38 MAPK phosphorylation status.[9][13][14] This inhibition effectively attenuates the downstream cellular responses triggered by U-II, such as inflammation and cell proliferation.[9][15]

Signaling Pathway Diagram: this compound Inhibition of U-II/GPR14 Signaling

Caption: this compound blocks U-II binding to GPR14, inhibiting downstream Erk and JNK activation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative findings from key studies investigating the effects of this compound on the U-II/UTR system and the MAPK pathway.

Table 1: this compound Antagonist Activity

| Parameter | Value | Species/System | Reference |

| pKB | 8.3 ± 0.09 | Rat isolated thoracic aorta | [1] |

| pKi | 8.3 ± 0.04 | Recombinant human UT receptors (CHO/K1 cells) | [1] |

Table 2: Effect of this compound on Protein and mRNA Expression in Atherosclerotic Rat Livers

| Target Molecule | Effect of this compound Treatment | Method | Reference |

| U-II (mRNA & Protein) | Significantly Downregulated | RT-qPCR, Western Blot | [9] |

| GPR14 (mRNA & Protein) | Significantly Downregulated | RT-qPCR, Western Blot | [9] |

| p-Erk1/2 | Significantly Decreased | Western Blot, Immunofluorescence | [9][13] |

| p-JNK | Significantly Decreased | Western Blot, Immunofluorescence | [9][13] |

| p-p38 MAPK | No Significant Change | Western Blot | [9][14] |

Table 3: Effect of this compound on Rat Vascular Smooth Muscle Cells (VSMCs)

| Treatment | Concentration | Effect | Reference |

| This compound | 10⁻¹⁰ to 10⁻⁶ mol/L | Inhibited U-II-induced proliferation | [15] |

| This compound | 10⁻¹⁰ to 10⁻⁶ mol/L | Downregulated U-II and GPR14 mRNA & protein expression | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Provided below are summaries of key experimental protocols used to elucidate the effects of this compound.

Atherosclerosis (AS) Rat Model

-

Animal Model: Male Wistar rats (180-200g) are used.[16]

-

Induction of AS: Atherosclerosis is induced via intraperitoneal injections of vitamin D3 (e.g., 150 U/kg) for 3 consecutive days, coupled with a high-fat diet.[9][14]

-

Treatment: A cohort of AS rats is treated with this compound (e.g., 30 µg/kg) for specified durations (e.g., 3, 7, 14 days).[17] Control groups include a healthy control group on a basal diet and an untreated AS model group.[9]

-

Sample Collection: At the end of the treatment period, animals are euthanized, and tissues such as the liver and thoracic aorta are collected for analysis.[9]

Western Blotting

-

Protein Extraction: Liver or other tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., UII, GPR14, Erk1/2, p-Erk1/2, JNK, p-JNK, p38, p-p38, and a loading control like GAPDH or β-actin).

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) kit and quantified via densitometry.[9][18]

Reverse Transcription-Quantitative PCR (RT-qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues using a suitable kit (e.g., TRIzol). RNA quality and quantity are assessed. First-strand cDNA is synthesized from total RNA using a reverse transcriptase kit.

-

qPCR: The qPCR reaction is performed using a SYBR Green master mix with specific primers for target genes (e.g., UII, GPR14) and a housekeeping gene (e.g., GAPDH).

-

Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.[9]

Immunofluorescence Staining

-

Tissue Preparation: Liver tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed (e.g., by heating in citrate buffer).

-

Staining: Sections are blocked and then incubated with primary antibodies (e.g., anti-p-Erk1/2, anti-p-JNK) overnight.

-

Visualization: After washing, sections are incubated with fluorescently-labeled secondary antibodies. Nuclei are counterstained with DAPI. Slides are mounted and imaged using a fluorescence microscope. The number of positive cells or fluorescence intensity is quantified.[9][13]

Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human UT receptor (e.g., CHO-K1 cells).[1]

-

Competition Assay: A constant concentration of radioligand ([¹²⁵I]Urotensin-II) is incubated with cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).

-

Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled U-II. The radioactivity is measured, and the data are analyzed to calculate the inhibition constant (Ki) for this compound.[1]

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effects in an atherosclerosis rat model.

Implications for Drug Development

The specific inhibitory action of this compound on the Erk and JNK signaling pathways, downstream of the UTR, positions it as a promising therapeutic candidate for diseases characterized by the overactivation of this system.

-

Cardiovascular Disease: By inhibiting pathways involved in inflammation and cell proliferation within the vasculature, this compound has demonstrated potential in mitigating the development of atherosclerosis and alleviating associated hepatic steatosis.[9][13][14]

-

Fibrotic Diseases: The U-II/MAPK axis is known to be involved in fibrotic processes. This compound's mechanism suggests potential utility in treating cardiac or hepatic fibrosis.

-

Oncology: Given the central role of the MAPK/Erk pathway in cell proliferation and survival, targeting this cascade is a key strategy in cancer therapy.[10][19] While direct studies are limited, the ability of this compound to modulate this pathway suggests a potential area for future investigation, particularly in tumors where the U-II/UTR system is overexpressed.[3]

Conclusion

This compound is a potent and specific antagonist of the Urotensin-II receptor. Its mechanism of action involves the direct inhibition of U-II binding to GPR14, leading to a downstream attenuation of the MAPK signaling cascade. Specifically, this compound significantly reduces the phosphorylation and activation of Erk1/2 and JNK, key mediators of cellular proliferation, inflammation, and stress responses. This targeted modulation, without a significant effect on p38 MAPK, underscores its potential as a selective therapeutic agent. The experimental data and protocols detailed in this guide provide a solid foundation for further research and development of this compound and similar antagonists for a variety of pathological conditions.

References

- 1. This compound: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Study of the Peptides P5U and this compound by the Development of Analogues Containing Uncoded Amino Acids at Position 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound decreases hepatic steatosis in rats with experimental atherosclerosis via the MAPK/Erk/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of anticancer drugs targeting the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. This compound decreases hepatic steatosis in rats with experimental atherosclerosis via the MAPK/Erk/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Urotensin II and Its Specific Receptor Antagonist this compound on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Urotensin receptor antagonist this compound improves atherosclerosis-related kidney injury by inhibiting JAK2/STAT3 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Urantide Peptide: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urantide is a potent and selective competitive antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor.[1][2] As a derivative of human urotensin-II (hU-II), this compound has garnered significant interest in cardiovascular research and drug development due to its potential therapeutic applications in conditions such as atherosclerosis.[3] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its associated signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of the this compound peptide are summarized in the table below. These properties are crucial for its handling, formulation, and in vitro/in vivo studies.

| Property | Value | Reference(s) |

| Amino Acid Sequence | H-Asp-c[Pen-Phe-D-Trp-Orn-Tyr-Cys]-Val-OH | [3] |

| Molecular Formula | C₅₁H₆₆N₁₀O₁₂S₂ | [2] |

| Molecular Weight | 1075.26 g/mol | [2] |

| Isoelectric Point (pI) | ~4.0 (Calculated) | |

| Solubility | Soluble up to 2 mg/mL in water. For hydrophobic peptides, organic solvents like DMSO can be used initially, followed by dilution in aqueous buffer. | [2] |

| Stability | Store lyophilized peptide at -20°C. For solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. Stability in biological fluids can be assessed via HPLC. | |

| Conformation | In a membrane-mimetic environment (SDS or DPC micelles), this compound adopts a stable β-hairpin structure. | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound's physicochemical properties. Below are protocols for key experiments.

Determination of Isoelectric Point (pI)

The isoelectric point is the pH at which a peptide has no net electrical charge. This can be determined experimentally or computationally.

a) Computational Estimation:

The theoretical pI can be calculated based on the pKa values of the ionizable groups in the peptide's amino acid sequence.[5]

-

Procedure:

-

Identify all ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chains of Aspartic Acid (Asp), Ornithine (Orn), and Tyrosine (Tyr).

-

Use standard pKa values for these groups.

-

Calculate the net charge of the peptide at various pH values.

-

The pH at which the net charge is zero is the isoelectric point.

-

b) Experimental Determination (Capillary Isoelectric Focusing - cIEF):

cIEF is a high-resolution technique for determining the pI of peptides and proteins.

-

Materials:

-

This compound peptide sample

-

cIEF instrument

-

Capillary column

-

Anolyte (e.g., phosphoric acid)

-

Catholyte (e.g., sodium hydroxide)

-

Ampholytes (a mixture of molecules with a range of pI values)

-

pI markers

-

-

Protocol:

-

Prepare the this compound sample by mixing it with ampholytes and pI markers.

-

Fill the capillary with the sample mixture.

-

Place the ends of the capillary into the anolyte and catholyte solutions.

-

Apply a high voltage across the capillary. The ampholytes will form a pH gradient.

-

This compound will migrate through the pH gradient until it reaches the pH that corresponds to its pI, at which point it will have no net charge and stop migrating.

-

Detect the focused this compound peak, and determine its pI by comparing its position to the positions of the pI markers.

-

Assessment of Solubility

Determining the solubility of this compound in various solvents is crucial for its application in biological assays and formulation development.

-

Materials:

-

Lyophilized this compound peptide

-

Selection of solvents (e.g., sterile water, PBS, DMSO, acetic acid solutions)

-

Vortex mixer

-

Centrifuge

-

-

Protocol:

-

To a small, known amount of lyophilized this compound, add a small volume of the primary solvent to be tested (e.g., sterile water).

-

Vortex the mixture thoroughly.

-

If the peptide does not dissolve, sonication can be attempted.

-

If the peptide is acidic (as indicated by a low pI), a small amount of a basic solution (e.g., 0.1 M ammonium bicarbonate) can be added to aid dissolution, followed by dilution with water.

-

If the peptide is hydrophobic, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, which can then be slowly diluted with the desired aqueous buffer.

-

After dissolution, centrifuge the solution at high speed to pellet any undissolved material.

-

The concentration of the dissolved peptide in the supernatant can be determined by UV-Vis spectrophotometry (measuring absorbance at 280 nm due to the presence of Trp and Tyr residues) or by amino acid analysis.

-

Evaluation of Stability by HPLC

The stability of this compound in solution, particularly in biological matrices like plasma, can be assessed using High-Performance Liquid Chromatography (HPLC).

-

Materials:

-

This compound peptide stock solution

-

Incubation buffer (e.g., phosphate-buffered saline, plasma)

-

Quenching solution (e.g., acetonitrile with trifluoroacetic acid)

-

HPLC system with a C18 column

-

Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)

-

-

Protocol:

-

Incubate a known concentration of this compound in the desired buffer or biological matrix at a specific temperature (e.g., 37°C).

-

At various time points, withdraw an aliquot of the incubation mixture.

-

Immediately quench the enzymatic degradation by adding an equal volume of the quenching solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by reverse-phase HPLC.

-

Monitor the decrease in the peak area of the intact this compound peptide over time to determine its degradation rate and half-life.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by antagonizing the urotensin-II receptor (UTR), thereby inhibiting the downstream signaling cascades initiated by urotensin-II (U-II). The primary signaling pathways affected by this compound are depicted below.

The binding of U-II to its receptor, UTR, activates several downstream signaling cascades. This compound competitively blocks this interaction. Key pathways include:

-

Gq/PLC Pathway: UTR activation stimulates Phospholipase C (PLC) via the Gq alpha subunit. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), which in turn can activate the MAPK pathway.

-

JAK/STAT Pathway: The U-II/UTR system can also activate the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Phosphorylated STAT3 translocates to the nucleus and regulates the transcription of genes involved in inflammation, fibrosis, and cell proliferation. This compound has been shown to inhibit this pathway.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, is another downstream target of UTR activation. This pathway is crucial in mediating cellular responses like proliferation and hypertrophy. This compound can attenuate the activation of these kinases.

Experimental Workflow for Characterizing this compound's Antagonistic Activity

The following diagram illustrates a typical experimental workflow to confirm the antagonistic properties of this compound on a specific signaling pathway, such as the JAK2/STAT3 pathway.

References

Foundational Research on Urotensin II and its Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on urotensin II (U-II), its receptor (UTR), and the development of its antagonists. U-II, a potent vasoactive peptide, and its receptor are implicated in a range of physiological and pathophysiological processes, particularly within the cardiovascular and renal systems, making them a significant target for drug discovery.

Introduction to the Urotensinergic System

Urotensin II (U-II) is a cyclic peptide hormone, first isolated from the goby fish, and is considered one of the most potent endogenous vasoconstrictors identified to date, with a potency reportedly greater than that of endothelin-1.[1][2] In humans, it is an 11-amino acid peptide that exerts its effects by binding to a specific G protein-coupled receptor known as the urotensin receptor (UTR), previously identified as the orphan receptor GPR14.[3]

The U-II/UTR system is widely expressed in various tissues, including the cardiovascular system (cardiac myocytes, vascular smooth muscle cells, endothelial cells), kidneys, central nervous system, and pancreas.[3] This widespread distribution underlies its diverse physiological roles, which include regulation of vascular tone, cardiac function, renal hemodynamics, and neurotransmission.[4][5] Dysregulation of the urotensinergic system has been linked to several cardiovascular and renal diseases, such as hypertension, heart failure, atherosclerosis, and diabetic nephropathy, making UTR antagonists a promising therapeutic avenue.[4]

Urotensin II Receptor Signaling Pathways

Activation of the UTR by U-II initiates a cascade of intracellular signaling events, primarily through the Gαq/11 subunit of its associated G protein.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration, a key event in vasoconstriction and cell proliferation.[7] DAG, along with elevated intracellular calcium, activates protein kinase C (PKC).[6]

Downstream of these initial events, several key signaling pathways are engaged:

-

RhoA/Rho-kinase (ROCK) Pathway: U-II has been shown to activate the small GTPase RhoA and its downstream effector, ROCK. This pathway is a major regulator of smooth muscle contraction and is also involved in stress fiber formation and cellular proliferation.[6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The U-II/UTR system activates several MAPK pathways, including the extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinases (JNK). These pathways are crucial mediators of cell growth, proliferation, and hypertrophy.[7][8]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is also activated by U-II and plays a role in cell survival and proliferation.[8]

Below is a diagram illustrating the primary signaling pathways activated by the U-II receptor.

Urotensin II Antagonists

The development of potent and selective UTR antagonists is a key strategy for investigating the physiological roles of the U-II system and for developing novel therapeutics. Both peptide and non-peptide antagonists have been developed.

Peptide Antagonists

Early antagonists were derived from the structure of U-II itself. A notable example is urantide , a potent and selective peptide antagonist.[9][10] this compound is a trisubstituted fragment of human U-II, specifically [Pen5,DTrp7,Orn8]h-U-II(4–11).[11] It has been instrumental in elucidating the in vitro and in vivo effects of UTR blockade.[9] However, peptide-based antagonists often have limitations for therapeutic use, such as poor oral bioavailability and metabolic instability.

Non-Peptide Antagonists

The limitations of peptide antagonists spurred the development of small molecule, non-peptide UTR antagonists. These compounds generally offer improved pharmacokinetic properties. Key examples include:

-

Palosuran (ACT-058362): One of the first non-peptide antagonists to be developed and tested in humans.[3][12] It is a potent and specific antagonist of the human UTR.[12]

-

GSK1440115 and GSK1562590: These are high-affinity, selective non-peptide antagonists. GSK1562590, in particular, exhibits a slow dissociation from the receptor, leading to prolonged pharmacodynamic activity.[13][14]

-

SB-611812 and SB-657510: Arylsulfonamide derivatives developed through high-throughput screening.[15]

Quantitative Data on Urotensin II Antagonists

The following tables summarize the binding affinities and functional potencies of selected U-II antagonists.

Table 1: Binding Affinity of Urotensin II Antagonists

| Compound | Type | Species (Receptor) | Assay Type | Ki / pKi | Reference(s) |

| This compound | Peptide | Human | Radioligand Binding | pKi = 8.3 | [11] |

| Palosuran | Non-peptide | Human | Radioligand Binding | Ki ≈ 5 nM | [16] |

| Palosuran | Non-peptide | Rat | Radioligand Binding | Ki ≈ 1500 nM | [17] |

| GSK1440115 | Non-peptide | Human (recombinant) | Radioligand Binding | pKi = 8.64 | [13][14] |

| GSK1440115 | Non-peptide | Human (native) | Radioligand Binding | pKi = 8.38 | [13] |

| GSK1440115 | Non-peptide | Rat | Radioligand Binding | pKi = 7.34 | [13][14] |

| GSK1562590 | Non-peptide | Human (recombinant) | Radioligand Binding | pKi = 9.66 | [13][14] |

| GSK1562590 | Non-peptide | Human (native) | Radioligand Binding | pKi = 9.46 | [13] |

| GSK1562590 | Non-peptide | Rat | Radioligand Binding | pKi = 9.14 | [13][14] |

| SB-611812 | Non-peptide | Rat | Radioligand Binding | Ki = 121 nM | [15] |

| SB-657510 | Non-peptide | Human | Radioligand Binding | Ki = 61 nM | [16] |

| S7616 | Non-peptide | Human | Radioligand Binding | IC50 = 400 nM | [15] |

Table 2: Functional Potency of Urotensin II Antagonists

| Compound | Type | Assay | Species/Tissue | pA2 / pKb / IC50 | Reference(s) |

| This compound | Peptide | Rat Aortic Ring | Rat | pA2 ≈ 8.8 | [11] |

| Palosuran | Non-peptide | Rat Aortic Ring | Rat | pD'2 = 5.2 | [12] |

| Palosuran | Non-peptide | Calcium Mobilization | Human (recombinant) | IC50 = 323 nM | [16] |

| GSK1440115 | Non-peptide | Rat Aortic Ring | Rat | pA2 = 7.71 | [13][14] |

| GSK1562590 | Non-peptide | Rat Aortic Ring | Rat | pKb = 10.12 | [13][14] |

| GSK1562590 | Non-peptide | Monkey Artery | Monkey | pKb = 8.87-8.93 | [13][14] |

| SB-657510 | Non-peptide | Calcium Mobilization | Human (recombinant) | IC50 = 180 nM | [16] |

Table 3: Pharmacokinetic Parameters of Selected Urotensin II Antagonists

| Compound | Species | Route of Administration | Half-life (t1/2) | Bioavailability (F) | Reference(s) |

| Palosuran | Human | Oral | ~20 hours | N/A | [18] |

| GSK1440115 | Human | Oral | ~2 hours | Variable | [19] |

| SB-611812 | Rat | N/A | ~5 hours | ~100% | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of U-II antagonists. Below are outlines of key experimental protocols.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [125I]U-II) for binding to the UTR.

-

Materials:

-

Cell membranes expressing the UTR (from recombinant cell lines like HEK-293 or native tissues).

-

Radiolabeled U-II (e.g., [125I]hU-II).

-

Test antagonists at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [125I]hU-II and varying concentrations of the unlabeled antagonist.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Calculate the IC50 value (concentration of antagonist that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit U-II-induced increases in intracellular calcium.

-

Materials:

-

Whole cells expressing the UTR (e.g., HEK-293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

U-II (agonist).

-

Test antagonists.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

-

-

Procedure:

-

Culture cells in multi-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of the antagonist.

-

Stimulate the cells with a fixed concentration of U-II (typically the EC80).

-

Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

-

Determine the IC50 of the antagonist for the inhibition of the U-II-induced calcium response.

-

Aortic Ring Assay

This ex vivo assay assesses the functional antagonism of U-II-induced vasoconstriction in isolated arterial rings.

-

Materials:

-

Thoracic aorta from an experimental animal (e.g., rat).

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Organ bath system with force transducers.

-

U-II (agonist).

-

Test antagonists.

-

-

Procedure:

-

Isolate the thoracic aorta and cut it into rings (2-4 mm).

-

Suspend the rings in organ baths filled with Krebs-Henseleit solution at 37°C.

-

Allow the rings to equilibrate under a resting tension (e.g., 1-2 g).

-

Pre-incubate the rings with the antagonist or vehicle for a defined period (e.g., 30-60 minutes).

-

Generate a cumulative concentration-response curve to U-II.

-

Measure the contractile force generated by the aortic rings.

-

Calculate the pA2 or pKb value to quantify the potency of the antagonist.

-

Experimental and Drug Discovery Workflow

The discovery and characterization of UTR antagonists typically follow a structured workflow, from initial screening to preclinical evaluation.

Conclusion

The urotensinergic system represents a compelling target for therapeutic intervention in a variety of cardiovascular and renal diseases. Foundational research has elucidated the key signaling pathways and physiological roles of U-II and its receptor. The development of a diverse range of peptide and non-peptide antagonists has provided invaluable tools for further investigation and has paved the way for potential clinical applications. This technical guide provides a core overview of the fundamental knowledge in this field, intended to support ongoing research and drug development efforts targeting the U-II/UTR system.

References

- 1. atvb.ahajournals.org [atvb.ahajournals.org]

- 2. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]

- 4. Non peptidic urotensin II antagonists: perspectives for a new class of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Urotensin II and Its Specific Receptor Antagonist this compound on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. Pharmacokinetics and pharmacodynamics of the urotensin-II receptor antagonist palosuran in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of Urotensin II Receptor Antagonist, GSK1440115, in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Urantide In Vitro Assay for Vascular Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urantide is a potent and specific antagonist of the Urotensin-II (U-II) receptor, GPR14. Urotensin-II is a cyclic peptide that has been identified as the most potent endogenous vasoconstrictor and a mitogen for vascular smooth muscle cells (VSMCs). The U-II/GPR14 system is implicated in the pathophysiology of various cardiovascular diseases, including atherosclerosis and hypertension, primarily through its role in promoting VSMC proliferation and migration.[1][2][3] this compound, by blocking the action of U-II on its receptor, presents a promising therapeutic agent for attenuating these pathological processes.

These application notes provide detailed protocols for in vitro assays to investigate the effects of this compound on VSMC functions, including proliferation and migration, and to dissect the underlying molecular signaling pathways.

Mechanism of Action

Urotensin-II, upon binding to its G-protein coupled receptor GPR14 on the surface of vascular smooth muscle cells, initiates a cascade of intracellular signaling events. This primarily involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to a series of downstream effects, including the activation of the Extracellular signal-regulated kinase (ERK1/2) and RhoA/Rho-kinase pathways. These pathways are crucial regulators of cell proliferation, migration, and contraction.[4] Furthermore, the U-II/GPR14 system has been shown to activate the JAK2/STAT3 signaling pathway, which is also involved in cell proliferation and inflammation.[1]

This compound acts as a competitive antagonist at the GPR14 receptor, thereby inhibiting the binding of U-II and blocking the initiation of these downstream signaling cascades. This leads to the attenuation of U-II-induced VSMC proliferation and migration.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on vascular smooth muscle cells based on published studies.

Table 1: Effect of this compound on Urotensin-II-Induced Vascular Smooth Muscle Cell Proliferation

| Parameter | Urotensin-II Concentration | This compound Concentration Range | Method | Key Findings | Reference |

| Inhibition of Proliferation | 10⁻⁸ mol/L | 10⁻¹⁰ to 10⁻⁶ mol/L | Flow Cytometry, Immunocytochemistry | This compound demonstrated a dose-dependent inhibition of U-II-induced VSMC proliferation. The most significant inhibitory effect was observed at a concentration of 10⁻⁶ mol/L. | [1][2][5] |

| Proliferation Index | 10⁻⁸ mol/L | 10⁻¹⁰ to 10⁻⁶ mol/L | Flow Cytometry | This compound significantly decreased the proliferation index of VSMCs stimulated with U-II. | [1][2] |

| S-phase Cell Fraction | 10⁻⁸ mol/L | 10⁻¹⁰ to 10⁻⁶ mol/L | Flow Cytometry | This compound reduced the percentage of cells in the S-phase of the cell cycle in a dose-dependent manner. | [1][2] |

Table 2: Effect of this compound on Urotensin-II and GPR14 Expression

| Parameter | Urotensin-II Concentration | This compound Concentration | Method | Key Findings | Reference |

| Protein Expression | 10⁻⁸ mol/L | 10⁻¹⁰ to 10⁻⁶ mol/L | Immunocytochemistry | This compound significantly inhibited the U-II-induced upregulation of both U-II and GPR14 protein expression in VSMCs, with the strongest effect at 10⁻⁶ mol/L. | [1][2] |

Experimental Protocols

Vascular Smooth Muscle Cell Culture

Objective: To isolate and culture primary vascular smooth muscle cells from rat thoracic aorta.

Materials:

-

Sprague-Dawley rats

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Elastase

-

Trypsin-EDTA

-

Sterile dissection tools

-

Cell culture flasks and plates

Protocol:

-

Euthanize the rat according to institutional guidelines and sterilize the thoracic area with 70% ethanol.

-

Aseptically excise the thoracic aorta and place it in a sterile petri dish containing cold DMEM.

-

Carefully remove the adventitia and surrounding connective tissue from the aorta.

-

Cut the aorta into small rings (1-2 mm).

-

Digest the tissue with a solution of collagenase and elastase in DMEM at 37°C for 30-60 minutes, with gentle agitation.

-

Neutralize the enzymatic digestion with DMEM containing 10% FBS.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Plate the cells in a culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days and passage the cells when they reach 80-90% confluency. VSMCs are identified by their characteristic "hill and valley" morphology.[6]

VSMC Proliferation Assay (MTT Assay)

Objective: To quantify the effect of this compound on U-II-induced VSMC proliferation.

Materials:

-

Vascular smooth muscle cells

-

96-well cell culture plates

-

Urotensin-II

-

This compound

-

Serum-free DMEM

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed VSMCs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Synchronize the cells by incubating in serum-free DMEM for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ mol/L) for 1 hour.

-

Stimulate the cells with U-II (e.g., 10⁻⁸ mol/L) in the continued presence of this compound for 48 hours. Include control wells with no treatment, U-II alone, and this compound alone.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the U-II treated control.

VSMC Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the inhibitory effect of this compound on U-II-induced VSMC migration.

Materials:

-

Vascular smooth muscle cells

-

6-well cell culture plates

-

Urotensin-II

-

This compound

-

Serum-free DMEM

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Seed VSMCs into 6-well plates and grow them to form a confluent monolayer.

-

Synchronize the cells by incubating in serum-free DMEM for 24 hours.

-

Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add serum-free DMEM containing U-II (e.g., 10⁻⁸ mol/L) with or without pre-treatment with various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ mol/L). Include appropriate controls.

-

Capture images of the scratch at 0 hours and after 24 hours of incubation.

-

Measure the width of the scratch at multiple points for each condition.

-

Calculate the percentage of wound closure or migration inhibition.

Mandatory Visualization

Caption: this compound Signaling Pathway in Vascular Smooth Muscle Cells.

Caption: Workflow for VSMC Proliferation (MTT) Assay.

Caption: Workflow for VSMC Migration (Wound Healing) Assay.

References

- 1. Effects of Urotensin II and Its Specific Receptor Antagonist this compound on Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of urotensin II and its specific receptor antagonist this compound on rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ending Restenosis: Inhibition of Vascular Smooth Muscle Cell Proliferation by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. View of Effects of Urotensin II and Its Specific Receptor Antagonist this compound on Rat Vascular Smooth Muscle Cells [bjbms.org]

- 6. A Modified Protocol for the Isolation, Culture, and Characterization of Human Smooth Muscle Cells from the Umbilical Cord - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Urantide Administration in Rat Models of Atherosclerosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Urantide, a urotensin-II (UII) receptor antagonist, in rat models of atherosclerosis (AS). The protocols are based on established experimental models and offer detailed methodologies for investigating the therapeutic potential of this compound in mitigating atherosclerotic processes.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries, which can lead to serious cardiovascular events. Urotensin-II (UII) and its receptor, G protein-coupled receptor 14 (GPR14), have been identified as key players in the pathophysiology of various cardiovascular diseases, including atherosclerosis.[1][2][3][4] this compound, a potent and specific UII receptor antagonist, has emerged as a promising therapeutic agent for the treatment of atherosclerosis.[2][5] It has been shown to ameliorate pathological changes associated with atherosclerosis in rat models.[2][5] This document outlines the protocols for inducing atherosclerosis in rats and for the subsequent administration and evaluation of this compound's effects.

Experimental Protocols

Atherosclerosis Induction in a Rat Model

A commonly used and effective method to induce atherosclerosis in rats involves a combination of vitamin D3 and a high-fat diet.[1][3]

Materials:

-

Male Wistar rats (4 weeks old, weighing 180-200 g)[1]

-

High-fat diet (e.g., 80.8% basal feed, 10% hog fat, 3.5% cholesterol, 5% refined sugar, 0.5% sodium cholate, and 0.2% propylthiouracil)[1][3]

-

Standard laboratory animal housing and care facilities

Procedure:

-

Acclimatize the rats for one week under standard laboratory conditions (22±2°C, 40-60% humidity, 12-hour light/dark cycle) with free access to standard chow and water.[1][3]

-

Randomly divide the rats into a control group and an atherosclerosis model group.

-

For the model group, administer an intraperitoneal injection of vitamin D3 (150 U/kg) for three consecutive days to induce arterial intima damage.[1][3]

-

Switch the diet of the model group to a high-fat diet for the duration of the experiment (typically 4-6 weeks).[1][3] The control group continues to receive a basal feed.[1][3]

-

After 4 weeks, a subset of animals can be sacrificed to confirm the successful establishment of the atherosclerotic model through histological analysis of the aorta.[1][3] Pathological changes to look for include marked calcification, inflammatory cell infiltration, damage to vascular endothelial cells, and broken elastic fibers in the thoracic aorta.[1]

This compound Administration

Materials:

-

This compound (peptide purity >95%)[1]

-

Sterile normal saline

-

Syringes and needles for injection

Procedure:

-

Following the successful induction of atherosclerosis, the model rats are randomly divided into an untreated model group and a this compound-treated group.

-

Prepare a stock solution of this compound in sterile normal saline.

-

Administer this compound to the treatment group via daily injection (e.g., tail vein or intraperitoneal) at a dosage of 30 µg/kg.[1][2][3][6] The control and untreated model groups should receive an equivalent volume of normal saline.[1][3]

-

The duration of this compound treatment can vary depending on the study's objectives, with common durations being 3, 7, and 14 days, or for a continuous period of 2 weeks.[2][3][6]

Assessment of this compound's Efficacy

a. Biochemical Analysis:

At the end of the treatment period, collect blood samples from the abdominal aorta for biochemical analysis.[1][3] Key parameters to measure include:

-

Lipid Profile: Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein (LDL), and High-Density Lipoprotein (HDL).[1][7]

-

Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Gamma-Glutamyl Transferase (GGT), Lactate Dehydrogenase-L (LDH-L), Alkaline Phosphatase (ALP), Total Bilirubin (TBIL), and Indirect Bilirubin (IBIL).[1][3]

-

Kidney Function: Urea nitrogen and urine proteins.[6]

b. Histological Analysis:

-

Euthanize the rats and carefully dissect the thoracic aorta and liver.[1][3]

-

Fix the tissues in 10% formalin, embed in paraffin, and section for staining.

-